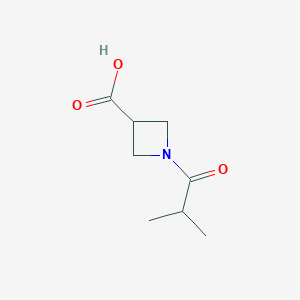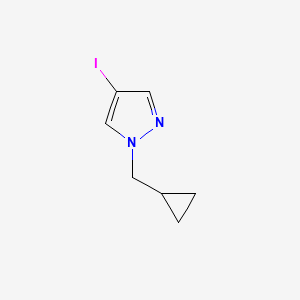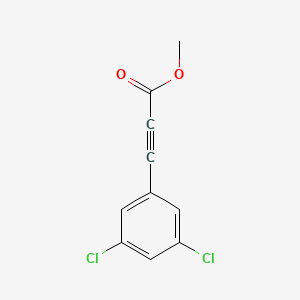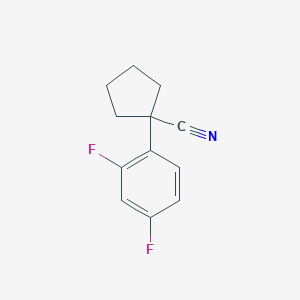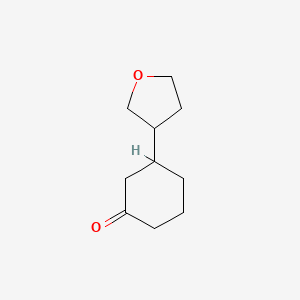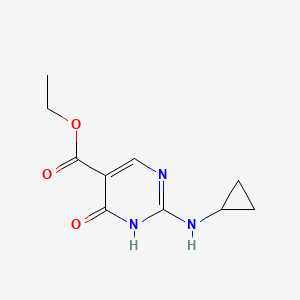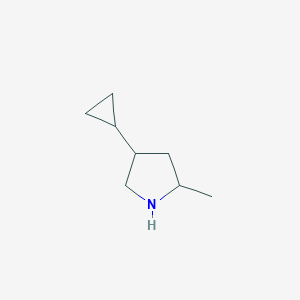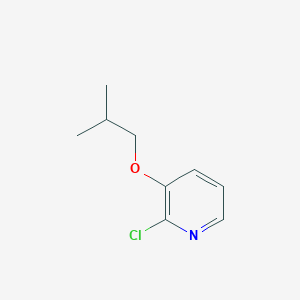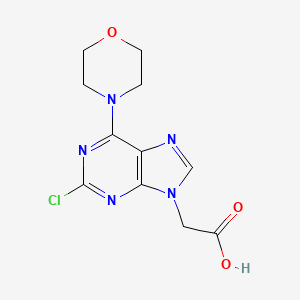
(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Structure and Synthesis
- Research has explored the structural characteristics and synthesis of related morpholine-purine compounds. For example, the study of the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid highlighted its role as an intermediate for synthesizing biologically active heterocyclic compounds. This compound adopts a chair conformation in its morpholine ring, with the structure stabilized by hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).
Biological Activity and Antibacterial Properties
- Some studies have focused on the antibacterial properties of morpholine-purine derivatives. For instance, novel N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide and 4-(9-((5-substituted-1,3,4-oxadiazole/thiadiazole-2-yl)methyl)-9H-purin-6-yl)-morpholine derivatives were synthesized and tested for their inhibitory effects against rice bacterial leaf blight and tobacco bacterial wilt. These compounds showed significant antibacterial activity (Wu, Gao, Tu, & Ouyang, 2016).
Antiproliferative Properties
- A study on novel 6-chloro/morpholino/amino/-9-sulfonylpurine derivatives revealed their antiproliferative activity against various human carcinoma, lymphoma, and leukemia cells. This indicates potential applications in cancer research and treatment (Matić et al., 2021).
Crystal Engineering and Coordination Polymers
- The design and synthesis of modified purine ligands, including 2-(2-amino-9H-purin-9-yl) acetic acid, have been explored for their interaction with transition metal ions. This research aids in understanding the formation of complex structures like metallaquartets and halide-bridged clusters, which are significant in crystal engineering (Mohapatra & Verma, 2016).
Antimicrobial Properties
- Research into ammonium salts containing substituted butyn-2-yl groups, including morpholine derivatives, demonstrated notable antibacterial activity against various microorganisms. This highlights the potential for these compounds in developing new antimicrobial agents (Manukyan et al., 2017).
Synthesis and Characterization
- Several studies have been conducted on the synthesis and characterization of morpholine-purine derivatives, focusing on their chemical structures, reaction pathways, and potential for further chemical modifications. These investigations provide crucial insights into the versatility of these compounds (Sadanandam et al., 2011).
Propriétés
IUPAC Name |
2-(2-chloro-6-morpholin-4-ylpurin-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O3/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVQSQNXZQEXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine](/img/structure/B1427187.png)
![N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1427188.png)
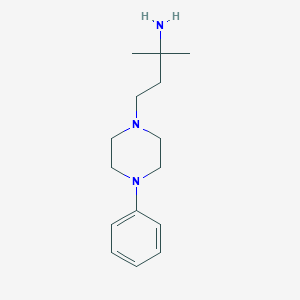
![7-Oxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B1427191.png)
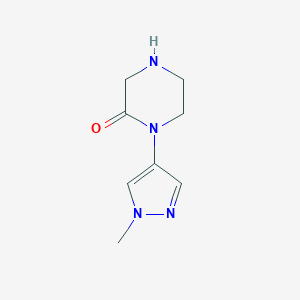
![[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1427194.png)
